molecular formula C19H17N3OS B2804782 N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide CAS No. 861211-31-6

N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide

Cat. No.: B2804782
CAS No.: 861211-31-6
M. Wt: 335.43
InChI Key: WBYAGANGSPTMEJ-FYJGNVAPSA-N
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Description

N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide is a useful research compound. Its molecular formula is C19H17N3OS and its molecular weight is 335.43. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Application

  • Study on Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibited useful properties as photosensitizers in photodynamic therapy, with good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antipsychotic-Like Profile

  • Antipsychotic Potential of Pyrazol-5-ols : Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed compounds with an antipsychotic-like profile in animal tests. These compounds, unlike traditional antipsychotics, did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic treatment without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Antifungal Activities

  • Study on Pyrimidinamine Derivatives : Jafar and colleagues (2017) synthesized dimethylpyrimidin derivatives and tested their antifungal effects against Aspergillus terreus and Aspergillus niger. The study concluded that these compounds show promise as antifungal agents, with certain derivatives being more effective against specific fungal strains (Jafar et al., 2017).

Safety and Hazards

Based on the information available, this compound may present certain hazards. It has been associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-22(2)13-21-19-20-12-17(24-19)18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYAGANGSPTMEJ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324739
Record name N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861211-31-6
Record name N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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